molecular formula C8H5N3O4 B13183228 Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid

Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid

Cat. No.: B13183228
M. Wt: 207.14 g/mol
InChI Key: FKZMTPPEMLXARG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in pharmacology, known for its rigid, planar geometry that allows for targeted interactions with various enzymes and receptors . This specific derivative features carboxylic acid functional groups at the 2 and 7 positions, which serve as critical handles for further synthetic modification. Researchers can utilize these groups to create amide bonds or other conjugates, facilitating the development of novel compounds for biological evaluation . The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Compounds based on this structure have been investigated as potent inhibitors of key kinases such as EGFR, B-Raf, MEK, and CDKs, which are frequently disrupted in cancers including non-small cell lung cancer (NSCLC) and melanoma . Furthermore, this core is a key component in the design of tubulin polymerization inhibitors, which disrupt cell division by targeting the colchicine-binding site, showing promise as anticancer agents . Its application extends to other therapeutic areas, with research highlighting its role as a phosphoinositide 3-kinase δ (PI3Kδ) inhibitor for inflammatory and autoimmune diseases like asthma and COPD , and derivatives have also been evaluated for their antimicrobial and antioxidant activities . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-7(13)4-3-6-9-2-1-5(8(14)15)11(6)10-4/h1-3H,(H,12,13)(H,14,15)

InChI Key

FKZMTPPEMLXARG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of 1,3-Biselectrophilic Precursors

Method Overview:
This approach involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, enabling versatile modifications at various positions of the heterocycle. It is a widely adopted route due to its adaptability and high yields.

Key Steps:

  • Preparation of 1,3-biselectrophilic intermediates:
    These are typically dihalogenated or diester derivatives that serve as electrophilic partners. For example, 2,7-dichloropyrazolo[1,5-a]pyrimidine derivatives are common precursors.

  • Reaction with NH-3-aminopyrazoles:
    The nucleophilic amino group reacts with electrophilic centers, forming the fused heterocycle through nucleophilic substitution and subsequent cyclization.

  • Introduction of Carboxylic Acid Groups:
    Post-cyclization, oxidation or hydrolysis steps are employed to convert ester or halogen substituents into carboxylic acids at positions 2 and 7.

Representative Reaction Scheme:

Dihalogenated pyrazolopyrimidine derivative + NH-3-aminopyrazole → Cyclized pyrazolopyrimidine intermediate → Oxidation/hydrolysis → Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF), acetonitrile
  • Catalyst: None or mild acid/base
  • Temperature: Reflux (around 80–120°C)
  • Time: 4–12 hours

Advantages:

  • High regioselectivity
  • Good yields (up to 85%)
  • Suitable for diverse substituents

Synthesis via Multi-Step Functionalization of Pyrazolopyrimidine Core

Method Overview:
This route involves synthesizing a pyrazolopyrimidine core, followed by selective oxidation and functional group transformations to install the dicarboxylic acid groups.

Key Steps:

  • Step 1: Synthesis of Pyrazolopyrimidine Core
    Using chlorinated intermediates such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, obtained via chlorination of the parent heterocycle.

  • Step 2: Nucleophilic Substitution and Functionalization
    Substituting the chlorine atoms at positions 2 and 7 with nucleophiles like hydroxide or carboxylate ions to introduce carboxylic acid functionalities.

  • Step 3: Oxidation to Dicarboxylic Acid
    Oxidative cleavage of methyl groups or other side chains using oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions to yield the dicarboxylic acid.

Representative Reaction Scheme:

Pyrazolopyrimidine derivative + KMnO₄ → Oxidation → this compound

Reaction Conditions:

  • Solvent: Acetic acid, water
  • Oxidant: Potassium permanganate or potassium dichromate
  • Temperature: 80–100°C
  • Time: 2–6 hours

Advantages:

  • Direct oxidation method
  • Suitable for large-scale synthesis
  • High purity of final product

Alternative Synthetic Strategies: Pericyclic and Metal-Catalyzed Reactions

Recent research has explored pericyclic reactions and metal-catalyzed cyclizations for constructing the pyrazolo[1,5-a]pyrimidine scaffold, which can be further oxidized to introduce the dicarboxylic acid groups.

Pericyclic Reaction Route:

  • [4 + 2] cycloaddition reactions of acyclic precursors to form fused rings.
  • Intramolecular Diels–Alder reactions followed by elimination steps.
  • Subsequent oxidation yields the dicarboxylic acid derivatives.

Metal-Catalyzed Cyclization:

  • Copper or palladium catalysis facilitates ring closure.
  • Followed by oxidation or hydrolysis to install carboxylic acids.

Reaction Conditions:

  • Catalysts: CuCl, Pd(PPh₃)₄
  • Solvent: Acetonitrile, ethanol
  • Temperature: 80–120°C
  • Reaction Time: 3–12 hours

Data Tables Summarizing Key Parameters

Method Starting Material Key Reagents Oxidants Yield (%) Reaction Conditions Advantages
Cyclocondensation 2,7-Dichloropyrazolopyrimidine NH-3-aminopyrazole None 80–85 Reflux in DMF or acetonitrile High regioselectivity
Multi-step oxidation Pyrazolopyrimidine derivatives KMnO₄ or K₂Cr₂O₇ None 70–90 80–100°C, aqueous or acetic acid Direct oxidation
Pericyclic reactions Acyclic precursors Sulfonyl azides, copper catalysts None Variable 85°C, one-pot Scalable, novel routes

Research Discoveries and Optimization

  • Sonochemical Synthesis:
    Recent advances demonstrated the use of sonochemistry to accelerate the cyclization process, achieving higher yields and cleaner products in shorter times.

  • Microwave-Assisted Reactions:
    Microwave irradiation at 180°C has been employed to synthesize 7-substituted pyrazolo[1,5-a]pyrimidines efficiently, with yields exceeding 90%, although care must be taken to prevent decomposition of sensitive substituents like coumarins.

  • Green Chemistry Approaches: Use of environmentally benign solvents and oxidants, such as aqueous hydrogen peroxide, has been explored to improve sustainability.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of functional groups on the pyrazolo[1,5-a]pyrimidine scaffold critically determines biological activity and physicochemical properties:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (): A single carboxylic acid group at position 3 confers water solubility but lacks the dual H-bonding capacity of the 2,7-dicarboxylic acid.
  • 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): The trifluoromethyl group at position 7 enhances lipophilicity and metabolic stability, while the furan substituent at position 5 may facilitate π-π stacking. This derivative (MW: 297.19) likely targets kinases or receptors requiring hydrophobic interactions .
  • 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): With a furan group at position 7 (MW: 229.19), this compound emphasizes the role of aromatic substituents in modulating target affinity, though its current unavailability limits experimental validation .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Substituents Solubility Key Properties
Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid 252.18 (est.) -COOH at 2,7 High (polar) Enhanced H-bonding, potential for kinase inhibition
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 163.14 -COOH at 3 Water-soluble Limited bioactivity data
5-(Furan-2-yl)-7-(trifluoromethyl)-2-carboxylic acid 297.19 -CF₃ at 7, furan at 5, -COOH at 2 Moderate (lipophilic) Improved metabolic stability
Diethyl ester derivatives (e.g., ) 262.26 (est.) -COOEt at 2,3 Low (ester groups) Enhanced cell permeability

Key Research Findings and Challenges

  • Structure-Activity Relationship (SAR) : Substituents at positions 5 and 7 significantly impact activity. For example, trifluoromethyl groups enhance kinase binding (), while dicarboxylic acids improve solubility but may limit blood-brain barrier penetration .
  • Contradictions : While carboxylic acids improve solubility (), excessive polarity can reduce bioavailability. Conversely, lipophilic esters () may lack target specificity .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the pyrazolo[1,5-a]pyrimidine family known for its structural versatility and biological significance. The compound features two carboxylic acid groups at the 2 and 7 positions of the pyrazolo[1,5-a]pyrimidine core, which can influence its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity. For instance, studies have shown that these compounds can selectively inhibit key oncogenic kinases such as Pim-1 and Flt-3. A notable study reported that specific derivatives demonstrated submicromolar potency in inhibiting cell proliferation and inducing apoptosis in cancer cell lines like MCF-7 and HCT-116 through the inhibition of BAD phosphorylation and colony formation assays .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseIC50 (µM)Effect on Cell Lines
Compound 11bPim-1< 0.01MCF-7, HCT-116
Compound 9aFlt-30.03HepG2
Compound 11aTRKC0.02Various

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines also show significant enzymatic inhibition properties. They have been identified as inhibitors of NAD(P)H oxidase and other enzymes involved in inflammatory pathways. This inhibition can lead to reduced oxidative stress and inflammation in various disease models .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored through their ability to inhibit key signaling pathways such as NF-kB and MAPKs. Compounds derived from this scaffold have shown micromolar binding affinities for JNK1, JNK2, and JNK3, indicating their potential as lead compounds for developing anti-inflammatory drugs .

Table 2: Summary of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Mechanism
Compound 16JNK14.8Inhibition of NF-kB
Compound 13iJNK230.1Inhibition of AP-1
Compound 58cJNK349.3General MAPK inhibition

Lead Optimization Studies

A comprehensive study focused on lead optimization for pyrazolo[1,5-a]pyrimidines revealed that modifications at specific positions on the scaffold significantly enhance biological activity. The study utilized virtual screening followed by chemical synthesis to identify compounds with improved selectivity against oncogenic kinases while minimizing off-target effects. The optimized compounds exhibited enhanced pharmacokinetic properties and lower toxicity profiles compared to earlier generations of inhibitors .

Clinical Relevance

The clinical relevance of pyrazolo[1,5-a]pyrimidine derivatives is underscored by their inclusion in drug development pipelines targeting various cancers and inflammatory diseases. For example, derivatives such as Dorsomorphin have been investigated for their role in metabolic disorders due to their ability to modulate cellular signaling pathways related to glucose metabolism and inflammation .

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves cyclocondensation of 3- or 5-aminopyrazoles with electrophilic substrates like enaminones, alkynes, or 1,3-diketones. For example, reacting aminopyrazoles with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions (e.g., KHSO₄) in aqueous ethanol yields pyrazolo[1,5-a]pyrimidines with carboxylate groups . Conventional methods use reflux in organic solvents, while greener approaches employ ultrasonic irradiation to reduce reaction time and improve yields .

Q. Which spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring connectivity.
  • FT-IR : Identifies functional groups like carbonyls (C=O) and amines (N-H).
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity by matching calculated/found C, H, N values (e.g., C: 61.65% calc. vs. 61.78% found) .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?

These derivatives exhibit diverse pharmacological properties, including anticancer (e.g., HCT-116 colorectal carcinoma inhibition), antiviral (SARS-CoV-2 3CLpro inhibition), and anti-inflammatory activities. Structural analogs like Zaleplon and Indiplon are clinically used for sleep disorders .

Advanced Research Questions

Q. How does ultrasonic irradiation enhance synthesis efficiency compared to conventional methods?

Ultrasonic waves improve mass transfer and reduce reaction time (e.g., from hours to minutes) by cavitation effects. For instance, reacting aminopyrazoles with alkynes under ultrasound yields pyrazolo[1,5-a]pyrimidines in 75–85% yields vs. 60–70% via reflux . Green solvents (e.g., aqueous ethanol) further minimize environmental impact .

Q. What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization?

Regioselectivity depends on substrate electronic effects. For example, polyfluoroalkyl-containing hydrazones cyclize with 5-aminopyrazoles to yield 7-substituted derivatives, while electron-withdrawing groups (e.g., NO₂) direct functionalization to position 3 . Single-crystal X-ray analysis (e.g., monoclinic P21/c space group for compound 3d ) confirms regiochemical outcomes .

Q. How do structural modifications influence COX-2 selectivity in pyrazolo[1,5-a]pyrimidine derivatives?

Introducing 6,7-dimethyl and 4-methylsulfonylphenyl groups enhances COX-2 inhibition (IC₅₀ = 0.03 µM) while reducing COX-1 affinity (IC₅₀ > 10 µM). Computational docking reveals hydrophobic interactions with COX-2’s active site .

Methodological Challenges and Solutions

Q. Why do certain substrates fail in pyrazolo[1,5-a]pyrimidine cyclization, and how is this resolved?

Arylketones with low electrophilicity often yield poor cyclization. Using toluene with tosylic acid or electron-deficient alkynes (e.g., ethyl propiolate) improves reactivity. For example, brominated aminopyrazoles in acidic media facilitate C-H arylation at position 7 .

Q. What analytical discrepancies arise in pyrazolo[1,5-a]pyrimidine characterization, and how are they resolved?

Ambiguous NMR signals (e.g., overlapping peaks for C-2 and C-7 carboxylates) are resolved via 2D NMR (HSQC, HMBC) or X-ray crystallography. HRMS can distinguish isomers by exact mass (e.g., [M+H]⁺ calc. 254.1042 vs. found 254.1039) .

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